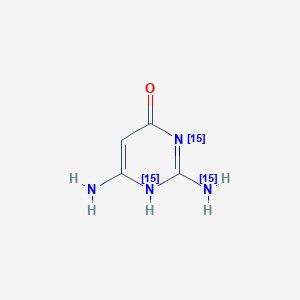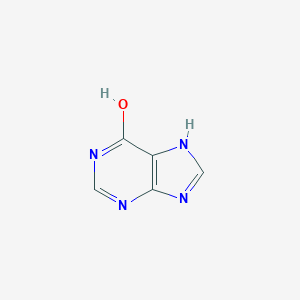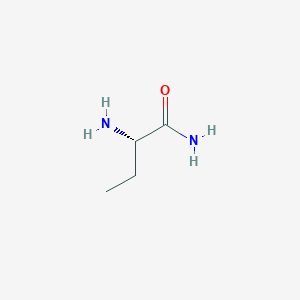
3-Methylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylazetidin-3-amine, also known as 3-MA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit autophagy, the process by which cells break down and recycle their own components. 3-MA is a potent inhibitor of class III phosphatidylinositol 3-kinases (PI3Ks), which are crucial for autophagy initiation.
Mécanisme D'action
3-Methylazetidin-3-amine inhibits autophagy by blocking the formation of autophagosomes, the membrane-bound vesicles that engulf cellular components for degradation. Specifically, 3-Methylazetidin-3-amine inhibits the activity of class III PI3Ks, which are essential for autophagosome formation.
Biochemical and Physiological Effects:
In addition to its role in autophagy inhibition, 3-Methylazetidin-3-amine has been shown to have other biochemical and physiological effects. For example, 3-Methylazetidin-3-amine has been found to induce apoptosis (programmed cell death) in certain cancer cells, as well as to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylazetidin-3-amine in lab experiments is its specificity for autophagy inhibition. Unlike other autophagy inhibitors, such as chloroquine, which can have off-target effects, 3-Methylazetidin-3-amine specifically targets class III PI3Ks. However, one limitation of using 3-Methylazetidin-3-amine is that it can have cytotoxic effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 3-Methylazetidin-3-amine. One area of interest is the potential use of 3-Methylazetidin-3-amine in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are investigating the role of autophagy in various diseases, including neurodegeneration and infectious diseases, and 3-Methylazetidin-3-amine could be a useful tool in these studies. Finally, there is ongoing research into the development of more specific and potent autophagy inhibitors, which could have important implications for the treatment of a wide range of diseases.
Méthodes De Synthèse
The synthesis of 3-Methylazetidin-3-amine involves the reaction of 3-aminopropanol with methyl acrylate in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Methylazetidin-3-amine has been used extensively in scientific research to investigate the role of autophagy in various cellular processes, including cancer, neurodegeneration, and infectious diseases. By inhibiting autophagy, researchers can study the effects of autophagy inhibition on cellular processes and disease progression.
Propriétés
Numéro CAS |
147293-71-8 |
|---|---|
Nom du produit |
3-Methylazetidin-3-amine |
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
3-methylazetidin-3-amine |
InChI |
InChI=1S/C4H10N2/c1-4(5)2-6-3-4/h6H,2-3,5H2,1H3 |
Clé InChI |
PYBBRDLRXFWWFU-UHFFFAOYSA-N |
SMILES |
CC1(CNC1)N |
SMILES canonique |
CC1(CNC1)N |
Synonymes |
3-METHYL-3-AZETIDINAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)




![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)



![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)